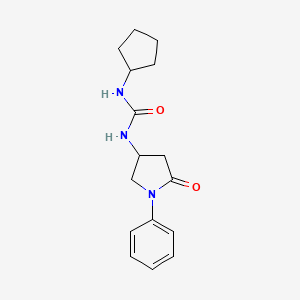
1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a complex organic compound that features a cyclopentyl group, a phenylpyrrolidinone moiety, and a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multiple steps. One common method starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate. This intermediate can be synthesized through a series of reactions involving itaconic acid, which undergoes a five-step transformation to yield 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids . These acids are then amidated with cyclopentylamine to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated parallel synthesis techniques and high-throughput screening to identify the most efficient reaction conditions .
化学反応の分析
Types of Reactions
1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The phenylpyrrolidinone moiety can be oxidized under specific conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The phenylpyrrolidinone moiety can bind to active sites on enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the case of medicinal applications .
類似化合物との比較
Similar Compounds
1-Cyclopentyl-3-(3-(trifluoromethyl)phenyl)urea: This compound features a trifluoromethyl group instead of the phenylpyrrolidinone moiety.
1-Cyclopentyl-5-oxo-N-[3-(1-pyrrolidinyl)propyl]-3-pyrrolidinecarboxamide: This compound has a similar pyrrolidine structure but with different substituents.
Uniqueness
1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyclopentyl group and a phenylpyrrolidinone moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
生物活性
1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21N3O2
- Molecular Weight : 287.36 g/mol
- CAS Number : 894005-11-9
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring from itaconic acid. The general synthetic route includes:
- Formation of the pyrrolidine derivative.
- Amidation to introduce the urea functional group.
- Purification and characterization of the final product.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to fit into binding sites, potentially inhibiting or activating various biological pathways. Studies utilizing molecular docking techniques have provided insights into these interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
In vitro studies have shown that this compound can inhibit tumor cell proliferation in various cancer cell lines. It appears to induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Preliminary findings suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Antitumor Study | Demonstrated significant inhibition of cell growth in A549 lung cancer cells with an IC50 value of 12 µM. |
| Neuroprotection Study | Showed a reduction in oxidative stress markers in SH-SY5Y neuroblastoma cells treated with the compound. |
| Anti-inflammatory Study | Inhibited TNF-alpha production in LPS-stimulated macrophages, indicating potential for use in chronic inflammatory conditions. |
特性
IUPAC Name |
1-cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-8-2-1-3-9-14)18-16(21)17-12-6-4-5-7-12/h1-3,8-9,12-13H,4-7,10-11H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHQSTXXMOAYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














